molecular formula C24H24FN3O3 B2663550 N'-(3-fluoro-4-methylphenyl)-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide CAS No. 898458-89-4

N'-(3-fluoro-4-methylphenyl)-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide

Cat. No.: B2663550
CAS No.: 898458-89-4
M. Wt: 421.472
InChI Key: COUPMEOVGSXHKG-UHFFFAOYSA-N
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Description

N'-(3-fluoro-4-methylphenyl)-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C24H24FN3O3 and its molecular weight is 421.472. The purity is usually 95%.
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Scientific Research Applications

Orexin Receptors and Sleep Modulation

Research on orexin receptors, which play a significant role in wakefulness and sleep regulation, has revealed that antagonists targeting these receptors can influence sleep patterns. A study by Dugovic et al. (2009) found that selective blockade of orexin-2 receptors (OX2R) significantly reduced the latency for persistent sleep and increased non-rapid eye movement and rapid eye movement sleep time in rats. This suggests a potential application of compounds targeting these receptors in managing sleep disorders (Dugovic et al., 2009).

Anticancer Properties

Another area of application is in the development of anticancer agents. Riadi et al. (2021) synthesized and evaluated a new quinazolinone-based derivative for its cytotoxic activity against various human cancer cell lines, demonstrating potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, which are critical in cancer progression. This positions the compound as a promising candidate for anticancer drug development (Riadi et al., 2021).

Antibacterial and Antituberculosis Activity

Compounds with the core structure of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide have also been studied for their antibacterial properties. Bai et al. (2011) explored the synthesis and antibacterial activity of derivatives, finding potential applications in treating tuberculosis, a persistent global health issue. Their work underscores the versatility of such compounds in addressing infectious diseases (Bai et al., 2011).

Fluorescence Studies for Biological Applications

The luminescence properties of related N-aryl-2-aminoquinolines were investigated by Hisham et al. (2019), who found that these compounds exhibit varied fluorescence behaviors based on the solvent used and the substituents present. Such characteristics could be leveraged in designing fluorescence-based probes for biological imaging and diagnostics (Hisham et al., 2019).

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O3/c1-16-8-9-19(13-20(16)25)27-24(30)23(29)26-14-21(22-7-4-12-31-22)28-11-10-17-5-2-3-6-18(17)15-28/h2-9,12-13,21H,10-11,14-15H2,1H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUPMEOVGSXHKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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